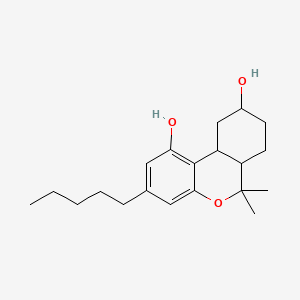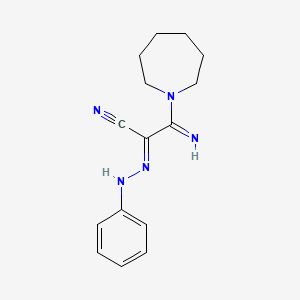
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzo[b,d]pyran core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: Addition of the pentyl group through alkylation reactions using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): A well-known compound with a similar dibenzo[b,d]pyran structure.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another cannabinoid with a similar structure but different biological activity.
Cannabinol (CBN): A cannabinoid with a similar core structure but different functional groups.
Uniqueness
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is unique due to its specific functional groups and the positions of these groups on the dibenzo[b,d]pyran core. This uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
52171-85-4 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3 |
Clé InChI |
AAIHVZNCFQTVCA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Synonymes |
9-hydroxy-9-norhexahydrocannabinol 9-hydroxy-9-norhexahydrocannabinol, (9alpha)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-(+-)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-isomer 9-nor-9-hydroxyhexahydrocannabinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)



![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)
![(2E,4E)-5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1232643.png)
